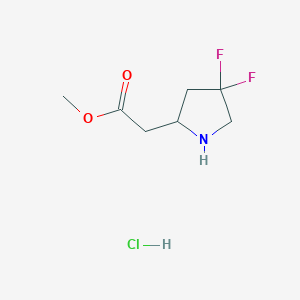

METHYL 2-(4,4-DIFLUOROPYRROLIDIN-2-YL)ACETATE HYDROCHLORIDE

Description

Methyl 2-(4,4-difluoropyrrolidin-2-yl)acetate hydrochloride is a fluorinated pyrrolidine derivative with a methyl ester functional group and a hydrochloride salt. The compound features a five-membered pyrrolidine ring substituted with two fluorine atoms at the 4-position, enhancing its metabolic stability and lipophilicity compared to non-fluorinated analogs. The methyl ester group contributes to its solubility in polar solvents, while the hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical applications. This compound is likely utilized as an intermediate in drug synthesis, particularly in the development of central nervous system (CNS) agents or protease inhibitors, where fluorinated heterocycles are common .

Propriétés

IUPAC Name |

methyl 2-(4,4-difluoropyrrolidin-2-yl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO2.ClH/c1-12-6(11)2-5-3-7(8,9)4-10-5;/h5,10H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLMXADMRDAIJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CC(CN1)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4,4-difluoropyrrolidin-2-yl)acetate hydrochloride typically involves the reaction of 4,4-difluoropyrrolidine with methyl chloroacetate in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-(4,4-difluoropyrrolidin-2-yl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of amides, thioesters, or other substituted derivatives.

Applications De Recherche Scientifique

Methyl 2-(4,4-difluoropyrrolidin-2-yl)acetate hydrochloride has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of methyl 2-(4,4-difluoropyrrolidin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in medicinal chemistry .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations

The 4,4-difluoro substitution in both pyrrolidine and piperidine derivatives improves metabolic stability by resisting oxidative degradation, a critical feature in CNS drug design .

Functional Group Variations: Ester Groups: Methyl esters (target compound, ) exhibit higher solubility in polar solvents compared to ethyl esters (e.g., Ethylphenidate Hydrochloride) . Hydrogen Bonding: The methanol-substituted analog (CAS 1801708-76-8) may show reduced membrane permeability due to its hydroxyl group, whereas the target compound’s ester group balances lipophilicity and solubility .

Chirality and Aromaticity :

- The fluorophenyl derivative () introduces aromaticity and chirality, which can enhance target affinity but may complicate synthesis and purification compared to the achiral pyrrolidine-based target compound .

Activité Biologique

Methyl 2-(4,4-difluoropyrrolidin-2-yl)acetate hydrochloride is a compound characterized by a unique pyrrolidine structure with two fluorine substitutions. This compound has garnered attention in medicinal chemistry due to its potential biological activity and interactions with various biological targets, particularly in the context of cancer therapies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C7H12ClF2NO2

- Molecular Weight : 215.63 g/mol

- CAS Number : 2580092-71-1

The compound features a pyrrolidine ring, which is significant for its biological interactions. The presence of fluorine atoms enhances its lipophilicity and may influence its binding affinity to biological targets.

Biological Activity

This compound exhibits several notable biological activities:

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of KIF18A, a motor protein involved in mitotic processes. Inhibition of KIF18A can disrupt cancer cell proliferation, making this compound a candidate for anticancer drug development .

- Cell Signaling Modulation : Interaction studies suggest that this compound can modulate proteins involved in cell signaling pathways. Such modulation can influence various cellular processes, including proliferation and apoptosis .

- Potential Therapeutic Applications : Given its ability to interact with key biological targets, this compound may have applications in treating diseases characterized by dysregulated cell growth, such as cancer .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds based on their features and similarity scores:

| Compound Name | Structure Features | Similarity Score |

|---|---|---|

| (S)-4,4-Difluoropyrrolidine-2-carboxylic acid | Contains a carboxylic acid group | 0.98 |

| (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid | Contains one fluorine atom | 0.92 |

| (S)-Methyl 4,4-difluoropyrrolidine-2-carboxylate | Similar ester structure | 0.89 |

| 2-Acetamido-4,4,4-trifluorobutanoic acid | Contains three fluorine atoms | 0.75 |

This comparison highlights the unique substitution pattern of this compound, which may contribute to its distinct pharmacological properties .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis Methodology : The synthesis involves several steps that allow for the introduction of functional groups while maintaining the integrity of the pyrrolidine structure. This multi-step approach is essential for optimizing the pharmacological properties of the compound .

- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against KIF18A with an IC50 value indicative of its potency . Further studies are needed to elucidate the specific mechanisms underlying its biological effects.

- Potential Side Effects and Toxicity : Preliminary assessments suggest that the compound has low cytotoxicity compared to other agents in its class, making it an attractive candidate for further development in therapeutic applications .

Q & A

Q. Advanced

- DFT refinement : Adjust basis sets (e.g., B3LYP/6-311++G**) to account for fluorine’s electronegativity and steric effects .

- Solvent correction : Apply PCM (Polarizable Continuum Model) to simulations to match experimental solvent conditions .

- Dynamic effects : Include conformational sampling (e.g., MD simulations) to model flexible pyrrolidine rings .

What are the stability profiles of this compound under various pH and temperature conditions?

Basic

The hydrochloride salt enhances stability but is hygroscopic. Storage at -20°C in desiccated environments prevents hydrolysis of the ester group. In aqueous solutions (pH > 7), rapid ester hydrolysis occurs, releasing methanol and the carboxylic acid derivative. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when stored in amber vials .

How does the difluoro substitution at the pyrrolidine ring influence the compound's reactivity in nucleophilic reactions compared to non-fluorinated analogs?

Advanced

The 4,4-difluoro group:

- Electron-withdrawing effect : Increases pyrrolidine ring rigidity and reduces basicity of the adjacent amine, slowing nucleophilic attack .

- Steric hindrance : Fluorine’s small size allows tighter transition states, but geminal difluoro groups may distort ring puckering, altering reactivity in SN2 mechanisms .

Comparative studies with non-fluorinated analogs show 20–30% slower reaction rates in aminolysis assays .

What are the common impurities encountered during synthesis, and how can they be identified and separated?

Q. Basic

- Unreacted intermediates : tert-butyl carbamate derivatives (detected via LC-MS, retention time ~8.2 min) .

- Diastereomers : Resolved using chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol 90:10) .

- Hydrolysis byproducts : Methyl 2-(4,4-difluoropyrrolidin-2-yl)acetic acid (identified by loss of 32 Da in MS) .

What are the best practices for determining absolute configuration when crystallographic data is ambiguous?

Q. Advanced

- Vibrational circular dichroism (VCD) : Compares experimental and simulated spectra for chiral centers .

- Chemical derivatization : Convert to a crystalline derivative (e.g., Mosher’s ester) with known configuration .

- Anomalous dispersion in X-ray : Use Cu-Kα radiation to enhance Friedel pair contrast for Flack parameter accuracy .

How does the hydrochloride salt form affect the compound's solubility and bioavailability in pharmacological assays?

Basic

The hydrochloride salt improves aqueous solubility (2–5 mg/mL in PBS pH 7.4 vs. <0.1 mg/mL for free base). However, high chloride content may interfere with ion-sensitive assays. Bioavailability studies recommend pre-dissolving in DMSO (<1% v/v) to avoid precipitation in cell culture media .

What mechanistic insights explain unexpected byproduct formation during esterification steps, and how can they be mitigated?

Q. Advanced

- Transesterification : Methanolysis of tert-butyl esters can occur if residual methanol is present. Use molecular sieves to scavenge moisture .

- Ring-opening : Acidic conditions may hydrolyze the pyrrolidine ring. Maintain pH 6–7 during esterification .

- Radical side reactions : Minimize oxygen exposure by purging with nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.